molecular formula C18H18ClN3S B10967943 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10967943
M. Wt: 343.9 g/mol
InChI Key: JDDLUNNRSTUVSG-UHFFFAOYSA-N
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Description

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the triazole ring, along with a sulfanyl group and an ethyl substituent

Preparation Methods

The synthesis of 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with 3-benzyl-4-ethyl-4H-1,2,4-triazole-5-thiol under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or the benzyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution can produce a wide range of substituted triazoles.

Scientific Research Applications

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring is known to enhance the biological activity of such compounds.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3S

Molecular Weight

343.9 g/mol

IUPAC Name

3-benzyl-5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H18ClN3S/c1-2-22-17(12-14-7-4-3-5-8-14)20-21-18(22)23-13-15-9-6-10-16(19)11-15/h3-11H,2,12-13H2,1H3

InChI Key

JDDLUNNRSTUVSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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